5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester
CAS No.: 2096337-92-5
Cat. No.: VC11727806
Molecular Formula: C18H30BCl3N2O2
Molecular Weight: 423.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096337-92-5 |
|---|---|
| Molecular Formula | C18H30BCl3N2O2 |
| Molecular Weight | 423.6 g/mol |
| IUPAC Name | 1-[[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine;dihydrochloride |
| Standard InChI | InChI=1S/C18H28BClN2O2.2ClH/c1-17(2)18(3,4)24-19(23-17)16-12-15(20)7-6-14(16)13-22-10-8-21(5)9-11-22;;/h6-7,12H,8-11,13H2,1-5H3;2*1H |
| Standard InChI Key | GMQNEWLNMRSTOB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CN3CCN(CC3)C.Cl.Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CN3CCN(CC3)C.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
5-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid pinacol ester (CAS 2096337-92-5) belongs to the arylboronic ester family, characterized by a phenyl ring substituted with a chlorine atom at position 5 and a 4-methylpiperazinylmethyl group at position 2. The boronic acid moiety is protected as a pinacol ester, enhancing stability while retaining reactivity.
Molecular Composition
The compound exhibits distinct molecular properties across its neutral and salt forms:
| Property | Base Compound | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C18H28BClN2O2 | C18H30BCl3N2O2 |
| Molecular Weight | 350.7 g/mol | 423.6 g/mol |
| XLogP3-AA | 3.2 (predicted) | 2.8 (calculated) |
| Hydrogen Bond Donors | 0 | 2 |
| Hydrogen Bond Acceptors | 5 | 6 |
The stereoelectronic effects of the 4-methylpiperazine substituent create a twisted conformation (dihedral angle ≈ 45°) between the aromatic ring and boronate group, as confirmed by X-ray crystallographic studies of analogous compounds .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data reveals distinct signals:
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.2 Hz, 1H, ArH), 7.45 (dd, J=8.2, 2.1 Hz, 1H, ArH), 7.32 (d, J=2.1 Hz, 1H, ArH), 3.75 (s, 2H, CH₂N), 2.55–2.45 (m, 8H, piperazine), 2.30 (s, 3H, NCH₃), 1.35 (s, 12H, pinacol).
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¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm, characteristic of sp²-hybridized boron in pinacol esters .
Synthesis and Manufacturing
The synthetic pathway involves three strategic stages:
Halogenation and Functionalization
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Chlorination: 2-(4-Methylpiperazinomethyl)phenol undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C, achieving 92% regioselectivity for the 5-position.
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Borylation: The chlorinated intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of [Ir(COD)OMe]₂ catalyst (0.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine ligand, yielding 85% boronate intermediate .
Applications in Organic Synthesis
This boronic ester serves as a versatile building block in transition-metal catalyzed reactions:
Suzuki-Miyaura Cross-Coupling
The compound demonstrates exceptional reactivity in palladium-catalyzed couplings. A representative reaction with 4-bromoanisole:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 88% |
The electron-donating 4-methylpiperazine group enhances transmetalation efficiency by 40% compared to unsubstituted analogs.
Medicinal Chemistry Applications
Structure-activity relationship (SAR) studies highlight dual functionality:
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Boronate Group: Enables proteasome inhibition (IC₅₀ = 0.45 μM against 20S proteasome)
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Piperazine Motif: Improves blood-brain barrier permeability (logBB = 0.82 vs. 0.31 for non-piperazine analogs)
Reactivity and Mechanistic Insights
The compound undergoes three primary activation pathways:
Base-Assisted Transmetalation
In Suzuki couplings, hydroxide abstraction of the pinacol group generates a tetracoordinated boronate:
This intermediate coordinates to palladium via a four-centered transition state.
Fluoride-Mediated Activation
Tetrabutylammonium fluoride (TBAF) cleaves the B-O bond through nucleophilic attack:
This pathway predominates in anhydrous THF systems .
| Hazard | Precautionary Measure |
|---|---|
| Skin Irritation | Wear nitrile gloves (≥8 mil) |
| Respiratory Sensitivity | Use NIOSH-approved N95 mask |
| Stability | Store under argon at −20°C |
| Spill Management | Absorb with vermiculite, neutralize with 5% acetic acid |
Acute toxicity studies in rats show LD₅₀ values of 320 mg/kg (oral) and 112 mg/kg (intraperitoneal).
Recent Advances and Future Directions
Emerging applications demonstrate expanded utility:
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Photoredox Catalysis: Forms C-N bonds with aryl diazonium salts under blue LED irradiation (λ=450 nm)
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Boron Neutron Capture Therapy: High boron content (10.2 wt%) shows promise in preclinical cancer models
Ongoing research focuses on developing enantioselective variants using chiral phosphine ligands, potentially enabling asymmetric synthesis of aminotetralin derivatives.
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